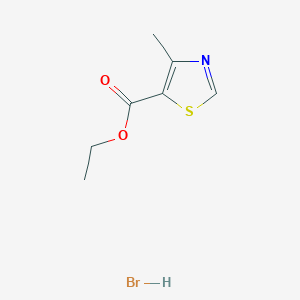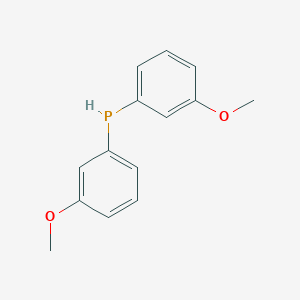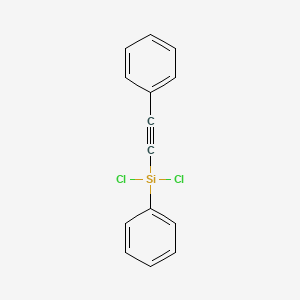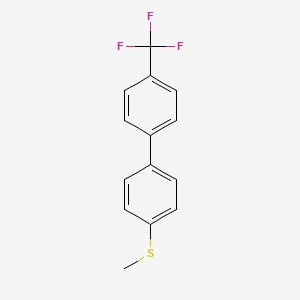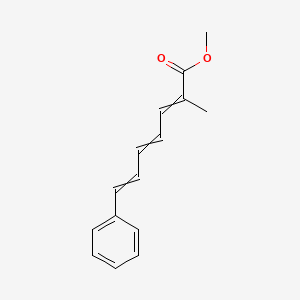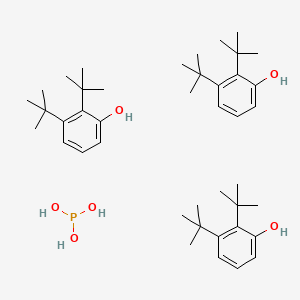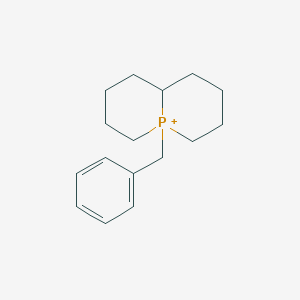
5-Benzyloctahydro-2H-phosphinolizin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloctahydro-2H-phosphinolizin-5-ium is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of bicyclic compounds and is characterized by its phosphinolizin ring system. Its molecular structure includes a benzyl group attached to the octahydro-2H-phosphinolizin ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloctahydro-2H-phosphinolizin-5-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the phosphinolizin ring. The benzyl group is then introduced through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyloctahydro-2H-phosphinolizin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphinolizin compounds.
Applications De Recherche Scientifique
5-Benzyloctahydro-2H-phosphinolizin-5-ium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-Benzyloctahydro-2H-phosphinolizin-5-ium involves its interaction with specific molecular targets. The benzyl group and the phosphinolizin ring play crucial roles in binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl benzimidazole-5-sulfonic acid: Known for its proton conductivity and use in fuel cells.
Substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs: Studied for their antimicrobial and cytotoxic activities.
Uniqueness
5-Benzyloctahydro-2H-phosphinolizin-5-ium stands out due to its unique phosphinolizin ring system and the presence of a benzyl group
Propriétés
Numéro CAS |
112036-91-6 |
|---|---|
Formule moléculaire |
C16H24P+ |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
5-benzyl-2,3,4,6,7,8,9,9a-octahydro-1H-phosphinolizin-5-ium |
InChI |
InChI=1S/C16H24P/c1-2-8-15(9-3-1)14-17-12-6-4-10-16(17)11-5-7-13-17/h1-3,8-9,16H,4-7,10-14H2/q+1 |
Clé InChI |
IAXMCFMMUXKXQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC[P+]2(CCCCC2C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


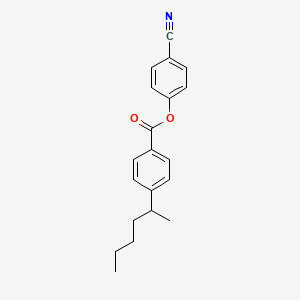
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
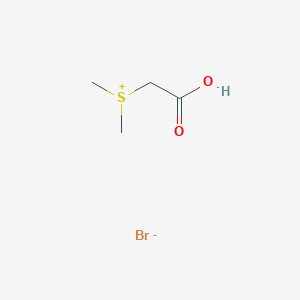
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
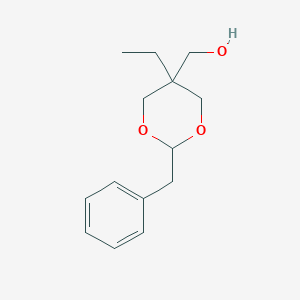
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
